
MG-262
准备方法
合成路线和反应条件
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的合成涉及肽序列与硼酸部分的偶联。肽序列通常使用固相肽合成 (SPPS) 合成,这允许将氨基酸依次添加到生长的肽链中。
工业生产方法
虽然 Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的具体工业生产方法尚未得到广泛记录,但总体方法将涉及大规模 SPPS,然后进行纯化和表征,以确保化合物的纯度和活性 .
化学反应分析
反应类型
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 主要进行与其蛋白酶体抑制活性相关的反应。 在标准实验室条件下,它通常不参与氧化、还原或取代反应 .
常用试剂和条件
该化合物可溶于二甲基亚砜 (DMSO) 和乙醇,但不可溶于水。 它在 -20°C 储存时稳定,应在使用前立即溶解,以保持其活性 .
形成的主要产物
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 与蛋白酶体反应形成的主要产物是抑制蛋白酶体胰凝乳蛋白酶活性的复合物。 这种抑制会导致各种下游效应,包括细胞生长停滞和诱导细胞死亡 .
科学研究应用
Chemical Properties and Mechanism of Action
MG-262 is a boronic peptide acid that selectively inhibits the chymotryptic activity of the proteasome. Its structure consists of a peptide moiety and a boronic acid group, which are crucial for its inhibitory function. The compound has been shown to induce apoptosis in various cell types by disrupting protein degradation pathways, leading to the accumulation of regulatory proteins involved in cell cycle arrest and apoptosis .
Cancer Research
This compound has been extensively studied for its potential in cancer therapy:
- Inhibition of Tumor Cell Growth : Studies demonstrate that this compound can reduce the viability of cancer cells, such as retinoblastoma cells, by inducing growth arrest and apoptosis through the activation of caspases and the poly(ADP-ribose) polymerase pathway .
- Mechanism in Cancer Models : In vitro experiments have shown that this compound treatment leads to increased expression of cell cycle inhibitors like p21 and p27, which are critical for halting cell proliferation. This effect has been observed across various cancer cell lines, suggesting broad applicability in oncology .
Neurodegenerative Diseases
Recent research has explored the use of this compound as a model for studying neurodegeneration:
- Retinal Degeneration Model : Intravitreal injection of this compound in rats resulted in significant inner retinal degeneration characterized by reduced proteasome activity and increased levels of polyubiquitinated proteins. This model helps elucidate the role of the ubiquitin-proteasome system in maintaining retinal integrity and could provide insights into diseases like glaucoma .
Osteoclast Differentiation Studies
This compound's impact on osteoclasts has been documented:
- Osteoclast Formation Inhibition : In vitro studies indicate that this compound significantly inhibits osteoclast differentiation in a dose-dependent manner. For instance, treatment with 0.01 µM reduced osteoclast formation to 27% compared to controls . This finding is crucial for understanding bone resorption processes and developing treatments for osteoporosis.
Cardiovascular Research
This compound's effects extend to cardiovascular studies:
- Systemic Proteasomal Inhibition : In animal models, systemic administration of this compound inhibited chymotryptic activity across multiple organs (heart, lungs, liver) by 50–75%. This systemic effect highlights its potential utility in studying proteasome-related cardiovascular pathologies .
Toxicology and Safety Assessments
The safety profile of this compound has also been investigated:
- Toxicity Studies : Evaluations have shown that while this compound effectively induces apoptosis in target cells, it is essential to assess its toxicity in non-target tissues to establish safe dosing regimens for potential therapeutic applications .
Data Summary Table
作用机制
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 通过与蛋白酶体的活性位点结合发挥作用,特别地抑制其胰凝乳蛋白酶活性。这种抑制阻止蛋白酶体降解靶蛋白,导致这些蛋白在细胞内积累。 由此产生的细胞压力可以诱导细胞周期停滞、凋亡和其他细胞反应 .
相似化合物的比较
类似化合物
MG-132: 另一种蛋白酶体抑制剂,其结构类似,但与 Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 相比效力较低.
硼替佐米: 一种临床使用的蛋白酶体抑制剂,其化学结构不同,但作用机制相似。
独特性
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 由于其对蛋白酶体胰凝乳蛋白酶活性具有很高的效力和选择性而独一无二。 它的硼酸部分对其抑制功能至关重要,这使其与其他蛋白酶体抑制剂区分开来 .
生物活性
MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a potent boronic peptide acid that functions primarily as a proteasome inhibitor. It selectively and reversibly inhibits the chymotryptic activity of the proteasome, which plays a crucial role in regulating protein degradation within cells. This compound has garnered significant attention in biomedical research for its diverse biological activities, particularly in cancer therapy and cellular regulation.
This compound acts by binding to the active site of the proteasome, leading to the inhibition of protein degradation. This inhibition results in the accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. Key effects include:
- Inhibition of Cell Growth : this compound has been shown to reduce the viability of various cell types, including fibroblasts derived from nasal mucosa and polyps, by inducing cell growth arrest and inhibiting DNA replication .
- Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving loss of mitochondrial membrane potential, activation of caspases (specifically caspase-3), and poly(ADP-ribose) polymerase (PARP) cleavage .
- Cell Cycle Regulation : this compound increases the expression of cell cycle inhibitors such as p21 and p27, further contributing to its growth-inhibitory effects .
In Vivo Studies
In vivo studies have demonstrated that this compound effectively inhibits proteasomal activity across various organs. For instance, systemic administration in transgenic mice resulted in a 50–75% reduction in chymotryptic activity in key tissues such as the heart, lungs, skeletal muscle, and liver .
Study 1: Osteoclast Differentiation Inhibition
A study investigated the effects of this compound on osteoclast differentiation. The results indicated that treatment with this compound significantly inhibited osteoclast formation in a dose-dependent manner. At concentrations as low as 0.01 µM, osteoclast differentiation was reduced by approximately 27% .
Study 2: Toxicological Assessment
In a toxicological assessment involving mice, various doses of this compound were administered to evaluate acute toxicity and potential side effects. Mice treated with higher doses (e.g., 100 mg/kg) exhibited severe symptoms and mortality within hours post-treatment. Lower doses showed reduced activity but still indicated significant biological effects .
Summary of Key Findings
Study | Effect Observed | Concentration | Outcome |
---|---|---|---|
In Vitro Cell Viability | Reduced viability in fibroblasts | Varies (up to 4000 µg/ml) | Cell growth arrest |
Osteoclast Differentiation | Inhibition of differentiation | 0.01 µM - 0.001 µM | Reduction to 27% |
Toxicity Assessment | Acute toxicity symptoms | 25 mg/kg - 100 mg/kg | Mortality at high doses |
Additional Insights
Research has shown that this compound also impacts signaling pathways related to inflammation and immune responses. It has been identified as an effective agent against certain cancers due to its ability to induce apoptosis in malignant cells while sparing normal cells under specific conditions .
常见问题
Q. How does MG-262 inhibit proteasome activity, and what experimental methods validate its specificity?
Basic Research Question
this compound selectively and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome by binding to its catalytic β5 subunit via its boron-containing peptide structure . To validate specificity, researchers employ fluorogenic substrate assays (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition in vitro. Western blotting for polyubiquitinated proteins and immunohistochemistry for ubiquitin accumulation in treated tissues (e.g., retinal layers) confirm proteasome inhibition in vivo . Cross-validation using structurally distinct proteasome inhibitors (e.g., lactacystin) helps rule off-target effects .
Q. What are the standard concentrations of this compound used in antifungal studies, and how are minimal inhibitory concentrations (MICs) determined?
Basic Research Question
In Candida studies, this compound exhibits MICs of 25 µg/ml for C. albicans and 50 µg/ml for C. krusei and C. glabrata under CLSI broth microdilution guidelines . Biofilm assays use higher concentrations (50–200 µg/ml) to disrupt hyphal formation and extracellular matrix integrity. Oxidative metabolism is assessed via Alamar Blue dye, while apoptosis is quantified via DNA laddering assays . Dose-response curves and statistical validation (ANOVA with p < 0.05) ensure reproducibility .
Q. How can researchers optimize this compound concentrations in retinal degeneration models while minimizing off-target effects?
Advanced Research Question
Dose optimization requires in vivo titration (e.g., 0.01–0.04 nmol intravitreal injections in rodents) combined with histopathology (H&E staining) to track retinal layer thinning and cell loss in GCL/INL regions . Parallel ELISA quantification of polyubiquitinated proteins normalizes inhibition efficacy against total retinal protein content . To minimize off-target effects, co-administration of ER stress markers (e.g., CHOP) and proteasome activity rescue experiments (e.g., using proteasome activators) are recommended .
Q. What methodological considerations address discrepancies in this compound’s antifungal efficacy across Candida species?
Advanced Research Question
Variations in MICs between C. albicans and non-albicans species may stem from differences in efflux pumps or proteasome subunit polymorphisms . Researchers should:
- Perform genomic sequencing of proteasome β5 subunits across strains.
- Use flow cytometry to assess drug uptake and retention (e.g., Rhodamine 6G efflux assays).
- Validate results with clinical isolates and compare to reference strains (ATCC) .
Statistical models (e.g., mixed-effects regression) can account for inter-strain variability .
Q. How do researchers distinguish apoptosis from necrosis when assessing this compound’s antifungal activity?
Advanced Research Question
Apoptosis is confirmed via DNA fragmentation (laddering assays) and Annexin V/PI staining to differentiate early/late apoptotic cells from necrotic populations . For Candida, caspase-like activity assays (e.g., Ac-DEVD-AMC cleavage) and mitochondrial membrane potential loss (JC-1 dye) further validate apoptotic pathways. Necrosis is indicated by rapid propidium iodide uptake and absence of DNA laddering. Dose-time kinetics (e.g., 25 µg/ml for 24 hrs vs. 200 µg/ml for 6 hrs) help delineate mechanisms .
Q. What strategies integrate proteasome inhibition with ER stress analysis in this compound-treated models?
Advanced Research Question
Co-localization of ubiquitin accumulation (via immunofluorescence) and ER stress markers (e.g., CHOP, BiP) in retinal or fungal cells identifies crosstalk between proteasomal inhibition and unfolded protein response . Techniques include:
- Dual RNA-seq to profile proteasome and ER stress-related genes (e.g., NFL, XBP1).
- TEM to visualize ER dilation and autophagosome formation.
- Pharmacological inhibition of ER stress (e.g., 4-PBA) to isolate proteasome-specific effects .
Q. How do researchers validate the selectivity of this compound for proteasome inhibition in complex biological systems?
Advanced Research Question
Selectivity is confirmed via:
- Competitive binding assays : Pre-treatment with excess β5 subunit peptides reduces this compound efficacy .
- Cross-inhibitor studies : Compare retinal degeneration patterns induced by this compound versus non-boronic inhibitors (e.g., epoxomicin) to confirm shared pathways .
- Off-target profiling : Kinase/phosphatase activity screens (e.g., KINOMEscan) and thermal shift assays identify non-proteasome targets .
属性
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
Record name | MG-262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。